molecular formula C9H9NO2 B1603270 2,3-Dihydrobenzofuran-5-carboxamide CAS No. 262847-54-1

2,3-Dihydrobenzofuran-5-carboxamide

Cat. No. B1603270
M. Wt: 163.17 g/mol
InChI Key: VTEQYJQTGAESHZ-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-5-carboxamide (DBFC) is a synthetic compound that has been studied extensively in the scientific research community since its discovery in the late 1990s. DBFC has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It has been used in a variety of experiments in both in vitro and in vivo models, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Poly(ADP-ribose)polymerase-1 Inhibitors

2,3-Dihydrobenzofuran-5-carboxamide (DHBF-5-carboxamide) derivatives have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These compounds demonstrate significant potential in cancer treatment, particularly for targeting BRCA2-deficient cells. The development of these inhibitors includes structural modifications to enhance potency and selective cytotoxicity in specific cancer cell lines (Patel et al., 2014).

Neuroleptic Agents

Derivatives of 2,3-Dihydrobenzofuran-7-carboxamide have shown potential as neuroleptic agents. These compounds exhibit pharmacological properties similar to established antipsychotic drugs, with some derivatives demonstrating atypical neuroleptic profiles. This research contributes to the development of new treatments for psychiatric disorders (Tahara et al., 1990).

Synthesis of Multifunctionalized Benzofurans

The synthesis of multifunctionalized benzofurans, including 2,3-Dihydrobenzofuran-5-carboxamide derivatives, has been achieved using microwave irradiation. This method provides an efficient and eco-friendly approach to creating complex molecules with potential biological activity (Ma et al., 2014).

Serotonin Receptor Antagonists

2,3-Dihydrobenzofuran-7-carboxamide derivatives have been evaluated for their serotonin-3 (5-HT3) receptor antagonistic activities. These compounds have shown potential for treating conditions related to serotonin receptor dysfunction, such as gastrointestinal disorders and chemotherapy-induced nausea (Kuroita et al., 1994).

Biocatalytic Synthesis

Biocatalytic strategies have been developed for the synthesis of 2,3-Dihydrobenzofuran-based tricyclic scaffolds. This approach leverages the high stereochemical control offered by enzymatic reactions, expanding the toolbox for asymmetric synthesis of complex organic molecules (Vargas et al., 2019).

Dopamine Receptor Imaging

2,3-Dihydrobenzofuran-5-carboxamide derivatives have been studied as imaging agents for dopamine D-2 receptors. These compounds could be used in diagnostic imaging for neurological disorders, providing a high target-to-nontarget ratio for effective visualization (Kung et al., 1990).

Diversity-Oriented Synthesis

Benzofuran and 2,3-dihydrobenzofuran scaffolds, including the 2,3-Dihydrobenzofuran-5-carboxamide, are central in the diversity-oriented synthesis of libraries for drug discovery. These compounds serve as key pharmacophores in many bioactive molecules, contributing significantly to the development of new therapeutic agents (Qin et al., 2017).

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEQYJQTGAESHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621139
Record name 2,3-Dihydro-1-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-5-carboxamide

CAS RN

262847-54-1
Record name 2,3-Dihydro-5-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262847-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Lu, S Huang, J Cao, Q Hu, R Shen, H Wan… - Bioorganic & Medicinal …, 2018 - Elsevier
A novel series of benzodihydrofuran derivatives was developed as potent MEK inhibitors through scaffold hop** based on known clinical compounds. Further SAR exploration and …
Number of citations: 16 www.sciencedirect.com
T Yamamoto, H Togo - European Journal of Organic Chemistry, 2018 - Wiley Online Library
Simple treatment of arenes with α‐bromoacetyl chloride and AlCl 3 , followed by the reaction with molecular iodine and aq. NH 3 , thioamides, or amidines gave the corresponding …
K Tangsangasaksri - 2021 - spiral.imperial.ac.uk
Colony-stimulating factor-1 receptor (CSF-1R) or FMS is a hematopoietic growth factor responsible for cell differentiation, proliferation, and survival. Overexpression of FMS has been …
Number of citations: 0 spiral.imperial.ac.uk
PL Lagueux-Tremblay - 2022 - search.proquest.com
Metal-catalyzed carbon-halogen bond forming reactions are of growing importance in organic synthesis by providing a route to form organohalides from available reagents and with low …
Number of citations: 2 search.proquest.com

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